molecular formula C16H24N2O2 B8668704 tert-Butyl cis-3-amino-4-phenylpiperidine-1-carboxylate

tert-Butyl cis-3-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B8668704
M. Wt: 276.37 g/mol
InChI Key: BPFDKUCSVLPAQY-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4S)-3-amino-4-phenylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cis-3-amino-4-phenylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

    Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

    Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of novel catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl cis-3-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (3R,4S)-3-amino-4-((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
  • tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring or phenyl group can significantly alter the chemical and biological properties.
  • Reactivity: Variations in the substituents can affect the reactivity and stability of the compounds, influencing their suitability for specific applications.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity patterns.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-phenylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-13(14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3/t13-,14-/m0/s1

InChI Key

BPFDKUCSVLPAQY-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

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